5-Hydroxypent-3-enenitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
(Z)-5-hydroxypent-3-enenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO/c6-4-2-1-3-5-7/h1,3,7H,2,5H2/b3-1- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPVGCOZUWLMELF-IWQZZHSRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C=CCO)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(/C=C\CO)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
97.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Mechanistic Transformations of 5 Hydroxypent 3 Enenitrile
Reactivity Profiles of the Nitrile Moiety
The electronic interplay between the nitrile, alkene, and hydroxyl functional groups dictates the reactivity of the cyano group, making it susceptible to a range of transformations.
Nucleophilic Addition Reactions to the Nitrile Carbon
The conjugated system in 5-Hydroxypent-3-enenitrile renders the β-carbon of the alkene electrophilic, a characteristic feature of α,β-unsaturated nitriles. This electronic delocalization generally makes the nitrile carbon less susceptible to nucleophilic attack compared to saturated nitriles. However, the presence of the γ-hydroxyl group can profoundly influence this reactivity through chelation control.
In the presence of certain organometallic reagents, such as Grignard reagents, the hydroxyl group can coordinate with the metal center, leading to the formation of a transient chelate intermediate. This chelation brings the nucleophile into close proximity to the nitrile group and can promote nucleophilic addition. For instance, the reaction with Grignard reagents can be directed to either 1,2-addition (to the nitrile carbon) or 1,4-conjugate addition (to the β-carbon of the alkene), depending on the reaction conditions and the nature of the Grignard reagent. Chelation between γ-hydroxy unsaturated nitriles and Grignard reagents has been shown to promote what would otherwise be a challenging anionic conjugate addition reaction. nih.govnih.gov The process involves deprotonation with a suitable base like t-BuMgCl, followed by the addition of a second Grignard reagent that initiates an intramolecular conjugate addition. nih.gov
Table 1: Nucleophilic Addition Reactions to this compound Analogs
| Nucleophile | Reagent/Conditions | Product Type | Reference |
| Grignard Reagents | R-MgX, Et₂O | 1,2-Addition or 1,4-Addition | nih.govnih.gov |
| Organolithium Reagents | R-Li, THF | Predominantly 1,2-Addition | |
| Cyanide | KCN, H₂O | Michael Adduct |
Selective Reduction Pathways to Amines and Aldehydes
The nitrile functionality in this compound can be selectively reduced to either a primary amine or an aldehyde, depending on the choice of reducing agent and reaction conditions. The presence of the alkene and hydroxyl groups requires careful selection of reagents to avoid undesired side reactions.
Reduction to Amines: Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), are capable of completely reducing the nitrile to a primary amine. The reaction proceeds through the nucleophilic addition of hydride ions to the nitrile carbon. Care must be taken as LiAlH₄ can also reduce other functional groups, though the carbon-carbon double bond is generally unreactive towards it under standard conditions. Catalytic hydrogenation using catalysts like Raney nickel or platinum oxide under a hydrogen atmosphere is another effective method for this transformation.
Reduction to Aldehydes: Partial reduction of the nitrile to an aldehyde can be achieved using less reactive hydride reagents. Diisobutylaluminium hydride (DIBAL-H) is a commonly employed reagent for this purpose. The reaction is typically carried out at low temperatures to prevent over-reduction to the alcohol. The mechanism involves the formation of an intermediate imine-aluminum complex, which is then hydrolyzed upon workup to yield the aldehyde.
Table 2: Selective Reduction of the Nitrile Moiety
| Desired Product | Reagent | Conditions | Key Considerations |
| Primary Amine | LiAlH₄ | THF, reflux | Potential for reduction of other functional groups. |
| Primary Amine | H₂/Raney Ni | High pressure | Potential for alkene reduction. |
| Aldehyde | DIBAL-H | Toluene, -78 °C | Strict temperature control is crucial. |
Hydrolysis Mechanisms Leading to Carboxylic Acids and Amides
The nitrile group of this compound can be hydrolyzed to either a carboxylic acid or an amide under acidic or basic conditions. The reaction proceeds through the initial formation of an amide intermediate, which can sometimes be isolated under carefully controlled conditions.
Acid-Catalyzed Hydrolysis: Under acidic conditions, the nitrile nitrogen is first protonated, which enhances the electrophilicity of the nitrile carbon. A molecule of water then acts as a nucleophile, attacking the carbon and, after a series of proton transfers, forming a tautomer of an amide called an imidic acid. The imidic acid then tautomerizes to the more stable amide. Further hydrolysis of the amide under more vigorous conditions yields the carboxylic acid and an ammonium salt.
Base-Catalyzed Hydrolysis: In the presence of a strong base, such as hydroxide ions, the nucleophilic hydroxide directly attacks the electrophilic nitrile carbon. The resulting intermediate is protonated by water to form an imidic acid, which then tautomerizes to the amide. Subsequent hydrolysis of the amide under basic conditions affords the carboxylate salt, which upon acidification yields the carboxylic acid.
Reactivity Profiles of the Alkene Moiety
The carbon-carbon double bond in this compound is susceptible to electrophilic attack and can undergo various functionalization reactions.
Electrophilic Addition Reactions to the Carbon-Carbon Double Bond
The alkene in this compound can undergo electrophilic addition reactions. The regioselectivity of these additions is influenced by the electronic effects of both the nitrile and the hydroxyl groups. The electron-withdrawing nature of the nitrile group deactivates the double bond towards electrophilic attack compared to a simple alkene.
Common electrophilic additions include hydrohalogenation (addition of HX) and hydration (addition of H₂O in the presence of an acid catalyst). The hydroxyl group can also participate in these reactions, potentially leading to intramolecular cyclization products, such as the formation of substituted tetrahydrofurans, under certain conditions.
Oxidative Cleavage and Functionalization of the Alkene
The carbon-carbon double bond can be cleaved through oxidative processes, yielding smaller carbonyl-containing fragments. Ozonolysis is a powerful method for this transformation. Depending on the workup conditions, the products can be aldehydes, ketones, or carboxylic acids.
Reductive Workup (e.g., with zinc or dimethyl sulfide): This typically yields aldehydes or ketones.
Oxidative Workup (e.g., with hydrogen peroxide): This leads to the formation of carboxylic acids or ketones.
The presence of the hydroxyl and nitrile functionalities may require protective group strategies to avoid unwanted side reactions during oxidative cleavage.
Furthermore, the alkene can be functionalized through other oxidative reactions such as epoxidation, using peroxy acids like m-CPBA, to form an epoxide ring. Dihydroxylation, using reagents like osmium tetroxide or cold, dilute potassium permanganate, can introduce two hydroxyl groups across the double bond, forming a diol.
Table 3: Functionalization of the Alkene Moiety
| Reaction | Reagents | Product Type |
| Epoxidation | m-CPBA | Epoxide |
| Dihydroxylation | OsO₄, NMO | Diol |
| Ozonolysis (Reductive Workup) | 1. O₃; 2. Zn/H₂O or DMS | Aldehydes/Ketones |
| Ozonolysis (Oxidative Workup) | 1. O₃; 2. H₂O₂ | Carboxylic Acids/Ketones |
Hydrogenation and Other Reduction Reactions of the Olefinic Bond
The selective reduction of the carbon-carbon double bond (olefinic bond) in this compound to yield 5-hydroxypentanenitrile is a key transformation that retains the valuable nitrile and hydroxyl functionalities. As an α,β-unsaturated nitrile, the olefinic bond is activated towards conjugate reduction. Various catalytic systems have been developed for the chemoselective hydrogenation of this class of compounds, avoiding the reduction of the nitrile group.
Palladium-based catalysts are particularly effective for this transformation. For instance, α,β-unsaturated nitriles can be selectively hydrogenated to the corresponding saturated nitriles using a recyclable catalyst composed of palladium nanoparticles entrapped in an aluminum oxyhydroxide matrix (Pd/AlO(OH)). researchgate.net This system operates under mild conditions, typically at room temperature and atmospheric hydrogen pressure, offering high selectivity and the advantage of catalyst reusability. researchgate.net Homogeneous catalytic systems, such as those using Pd(OAc)₂ with triphenylphosphine (PPh₃), have also been employed effectively at atmospheric pressure. researchgate.net
Beyond palladium, other transition metals have shown efficacy. Chiral ruthenium-diphenylphosphino bisaryl complexes, like Ru(II)-BINAP, have been used for the asymmetric hydrogenation of certain α,β-unsaturated nitriles, yielding chiral saturated nitriles with good enantioselectivity. researchgate.net Furthermore, rhodium catalysts, particularly in combination with chiral ligands like (S,S)-f-spiroPhos, have demonstrated high efficiency and enantioselectivity in the hydrogenation of α,β-unsaturated nitriles that contain additional functional groups. researchgate.net
The choice of catalyst and reaction conditions is crucial to prevent over-reduction to the corresponding amine. For example, while palladium on carbon (Pd/C) can selectively reduce the C=C bond, altering the solvent and increasing catalyst loading can lead to the formation of tertiary amines. researchgate.net Generally, to achieve high selectivity for the saturated nitrile, conditions are optimized for low temperature and pressure.
Table 1: Catalytic Systems for Selective Hydrogenation of α,β-Unsaturated Nitriles
| Catalyst System | Reducing Agent | Typical Conditions | Product | Selectivity |
|---|---|---|---|---|
| Pd/AlO(OH) | H₂ (1 atm) | Room Temperature, Ethyl Acetate | Saturated Nitrile | High |
| Pd(OAc)₂/PPh₃ | H₂ (1 atm) | Room Temperature | Saturated Nitrile | High |
| Rhodium/(S,S)-f-spiroPhos | H₂ | Mild Conditions | Chiral Saturated Nitrile | Excellent enantioselectivity |
Cycloaddition Reactions Involving the Alkene Functionality (e.g., 1,3-Dipolar Cycloadditions)
The alkene functionality in this compound serves as a dipolarophile, making it a suitable substrate for cycloaddition reactions, particularly 1,3-dipolar cycloadditions. This class of reactions is a powerful method for constructing five-membered heterocyclic rings in a regio- and stereoselective manner. wikipedia.org The reaction involves a 1,3-dipole, a molecule with a 4π-electron system distributed over three atoms, reacting with the 2π-electron system of the alkene. chim.it
Common 1,3-dipoles that can react with the alkene in this compound include nitrile oxides, nitrile imines, and azomethine ylides. wikipedia.orgchim.itbenthamdirect.com For example, the reaction with a nitrile oxide (generated in situ from an oxime or hydroximoyl chloride) would lead to the formation of an isoxazoline ring. The resulting isoxazoline-containing adduct can be a valuable synthetic intermediate, as the N-O bond can be cleaved to reveal functionalized β-hydroxy carbonyl or 1,3-aminoalcohol motifs. benthamdirect.comingentaconnect.com
Similarly, reaction with nitrile imines, typically generated in situ from hydrazonoyl halides, would yield a pyrazoline ring. chim.itresearchgate.net The regiochemistry of these cycloadditions is governed by the electronic properties of both the 1,3-dipole and the dipolarophile, as described by frontier molecular orbital (FMO) theory. chim.it The electron-withdrawing nature of the nitrile group in this compound polarizes the double bond, influencing the orientation of the dipole's addition. Computational studies on similar α,β-unsaturated systems have been used to predict and explain the observed regioselectivity. chim.itresearchgate.net
The general scheme for such a reaction can be depicted as follows:
1,3-Dipole (e.g., Nitrile Oxide, R-C≡N⁺-O⁻)
Dipolarophile (this compound)
Product: A five-membered heterocyclic ring (e.g., Isoxazoline) where the atoms of the dipole and the double bond of the nitrile have combined.
These cycloaddition reactions provide a versatile route to complex heterocyclic structures, incorporating the side chain of the original hydroxynitrile into a new ring system, which can be further elaborated.
Transformations Involving the Hydroxyl Group
Esterification and Etherification Reactions of the Primary Alcohol
The primary hydroxyl group in this compound can undergo standard esterification and etherification reactions to introduce a variety of functional groups. These transformations are fundamental in organic synthesis for protection of the alcohol or for the construction of more complex molecules.
Esterification: The conversion of the primary alcohol to an ester can be achieved using several standard methods. One common approach is the reaction with a carboxylic acid under acidic catalysis (Fischer esterification) or with a more reactive carboxylic acid derivative like an acid chloride or anhydride in the presence of a base (e.g., pyridine, triethylamine). nih.govgoogle.com For a sensitive substrate like this compound, milder, modern catalytic methods are often preferred. For instance, dynamic kinetic resolution using a combination of a vanadium-oxo catalyst and a lipase can achieve regio- and enantioconvergent transformation of racemic allylic alcohols into optically active allylic esters. organic-chemistry.org Another advanced method involves the direct, palladium-catalyzed C-H oxidation of olefins in the presence of a carboxylic acid, which can form allylic esters with high regio- and stereoselectivity. nih.gov
Etherification: Etherification of the primary allylic alcohol can be accomplished through various protocols. The Williamson ether synthesis, involving deprotonation of the alcohol with a strong base (e.g., NaH) followed by reaction with an alkyl halide, is a classic method. However, for multifunctional molecules, milder and more selective methods are advantageous. Iridium-catalyzed allylic etherification allows for the direct coupling of allylic acetates or carbonates with alcohols, including aliphatic alcohols, to form ethers with high selectivity. nih.gov Iron(III) triflate has also been shown to be an effective and environmentally benign catalyst for the direct and selective dehydrative etherification of alcohols. researchgate.netacs.org
Table 2: Selected Methods for Esterification and Etherification of Allylic Alcohols
| Transformation | Reagent/Catalyst | Key Features |
|---|---|---|
| Esterification | Carboxylic Acid/Acid Catalyst | Classic Fischer esterification; equilibrium-driven. |
| Acid Chloride or Anhydride/Base | High-yielding, generally irreversible. | |
| Vanadium-oxo catalyst/Lipase | Dynamic kinetic resolution for chiral esters. organic-chemistry.org | |
| Pd(II)/Sulfoxide | Direct C-H oxidation of olefin with carboxylic acid. nih.gov | |
| Etherification | NaH, then Alkyl Halide | Classic Williamson synthesis; requires strong base. |
| Iridium Catalyst | Asymmetric and regioselective; uses allyl acetates. nih.gov |
Multi-Component and Cascade Reactions
Intramolecular Cyclization Processes (e.g., Pinner Reaction, Friedel–Crafts Type)
The bifunctional nature of this compound, possessing both a nucleophilic hydroxyl group and an electrophilic nitrile group, makes it an ideal substrate for intramolecular cyclization reactions. One of the most relevant cascade processes for this class of compounds is the intramolecular Pinner reaction.
The Pinner reaction traditionally involves the acid-catalyzed addition of an external alcohol to a nitrile to form an imino ester salt (a Pinner salt), which can then be hydrolyzed to an ester. nih.gov In the case of a hydroxynitrile like this compound, the reaction can proceed intramolecularly. Under acidic conditions, the nitrile nitrogen is protonated, activating the nitrile carbon for nucleophilic attack by the internal hydroxyl group. This cyclization forms a cyclic imino ester intermediate, which upon hydrolysis yields a lactone.
This Pinner-cyclization/hydrolysis cascade is a powerful method for synthesizing γ- and δ-lactones from the corresponding hydroxynitriles. nih.govrsc.orgresearchgate.net For this compound, this intramolecular reaction would lead to the formation of a six-membered δ-lactone, specifically a δ-valerolactone derivative, while preserving the olefinic bond. Research has shown that this transformation can be carried out efficiently in water using a recyclable cationic exchange resin as the acid catalyst, representing a green and facile route to these important heterocyclic structures. rsc.org This stereoselective intramolecular Pinner reaction has been developed as a method for the desymmetrization of dinitriles to form lactones in good yields and diastereoselectivities using mild acid catalysis. nih.gov
While a classical intramolecular Friedel–Crafts reaction is not applicable due to the absence of an aromatic ring, other types of palladium-catalyzed intramolecular cyclizations involving the addition of a C-H bond across a nitrile have been reported for related systems, leading to the synthesis of fused polycyclic indoles from indole-tethered cyanohydrins. nih.gov These reactions highlight the potential for transition metal-catalyzed cascade processes that utilize the dual reactivity of the hydroxynitrile moiety, although specific examples for this compound are less common in the literature. The intramolecular Pinner reaction remains the most direct and well-documented cyclization pathway for this substrate class.
β-Elimination Reactions from Related Precursors
While direct studies on the synthesis of this compound via β-elimination are not extensively documented in readily available literature, the principles of this fundamental reaction allow for the postulation of several plausible synthetic routes from appropriately substituted precursors. β-elimination is a common method for the introduction of double bonds in a carbon chain and involves the removal of two substituents from adjacent carbon atoms.
A general strategy for the formation of this compound would involve a precursor with a leaving group on the carbon atom β to the nitrile group and a hydrogen atom on the α-carbon. The presence of a base would then facilitate the elimination. A key consideration is the stability of the conjugated system formed upon elimination.
Hypothetical Precursors and Reaction Conditions:
| Precursor Structure | Leaving Group (X) | Base | Plausible Product |
| 5-Hydroxy-4-halopentanenitrile | -Cl, -Br, -I | NaOEt, t-BuOK | This compound |
| 5-Hydroxy-4-tosyloxypentanenitrile | -OTs | DBU, Et3N | This compound |
| 4,5-Dihydroxypentanenitrile | -OH (after conversion to a better leaving group) | Acid catalyst (dehydration) | This compound |
The choice of base and reaction conditions is crucial to favor the desired elimination pathway and to avoid competing reactions such as substitution. For instance, a bulky base like potassium tert-butoxide (t-BuOK) would favor elimination over substitution. The reaction mechanism would proceed via an E2 pathway, where the base abstracts a proton from the α-carbon, and the leaving group departs simultaneously, leading to the formation of the double bond.
Research on the synthesis of γ-hydroxy-α,β-unsaturated compounds from chiral cyanohydrins provides a conceptual framework. In these syntheses, a Horner-Wadsworth-Emmons type reaction is often employed, which involves the reaction of a phosphonate-stabilized carbanion with a carbonyl compound. While not a direct β-elimination in the classical sense, it results in the formation of a double bond and can be conceptually related to the elimination of a phosphate group.
Tautomerization and Rearrangement Studies on Hydroxynitrile Derivatives
The structural features of this compound, specifically the γ-hydroxy-α,β-unsaturated nitrile moiety, create the potential for interesting tautomeric equilibria and rearrangement reactions.
Tautomerism:
Tautomers are constitutional isomers of organic compounds that readily interconvert. The most common form is keto-enol tautomerism. While this compound does not possess a ketone functionality, it can exhibit a related form of tautomerism involving the nitrile and hydroxyl groups.
One possibility is a form of nitrile-ketenimine tautomerism , although this is generally less common. A more plausible tautomeric equilibrium would involve the migration of the proton from the hydroxyl group. This could lead to the formation of a zwitterionic intermediate that could, in principle, rearrange.
However, the most significant tautomeric consideration for unsaturated hydroxynitriles is often related to the migration of the double bond. In the presence of acid or base, it is conceivable that the double bond could migrate to form the more thermodynamically stable isomer, if one exists. For this compound, the conjugation of the double bond with the nitrile group provides significant stabilization, making a shift of the double bond out of conjugation less likely under normal conditions.
Rearrangement Reactions:
Hydroxynitrile derivatives, particularly those with unsaturation, can undergo various rearrangement reactions, often catalyzed by acids or bases. For this compound, the allylic nature of the hydroxyl group opens up the possibility of allylic rearrangements .
Under acidic conditions, protonation of the hydroxyl group followed by the loss of water would generate an allylic carbocation. This carbocation could then be attacked by a nucleophile at either of two positions, potentially leading to a rearranged product.
Another potential rearrangement is the nih.govnih.gov-sigmatropic rearrangement , such as the Claisen rearrangement, if a suitable precursor derived from this compound is formed. For example, conversion of the hydroxyl group to a vinyl ether would set the stage for a Claisen rearrangement to afford a γ,δ-unsaturated nitrile.
Studies on related γ-hydroxy unsaturated nitriles have shown that chelation control can influence their reactivity in conjugate addition reactions. This indicates that the hydroxyl group can play a significant role in directing the outcome of reactions at the double bond, which could also be a factor in potential rearrangement pathways.
Interactive Data Table: Potential Tautomeric and Rearrangement Products
| Starting Material | Conditions | Transformation | Potential Product(s) |
| This compound | Acid or Base | Double Bond Migration | 5-Hydroxypent-2-enenitrile (less likely due to loss of conjugation) |
| This compound | Strong Acid | Allylic Rearrangement | Isomeric hydroxynitriles or substitution products |
| Vinyl ether of this compound | Heat | nih.govnih.gov-Sigmatropic Rearrangement | γ,δ-Unsaturated nitrile |
It is important to note that the specific conditions required for these transformations and the stability of the resulting products would need to be determined experimentally. The reactivity of this compound is a rich area for further investigation, with the potential for the development of novel synthetic methodologies.
Stereochemistry and Enantioselectivity in 5 Hydroxypent 3 Enenitrile Research
Asymmetric Synthesis Strategies for Chiral Hydroxynitriles
Asymmetric synthesis aims to create a specific stereoisomer of a chiral molecule. For a compound like 5-Hydroxypent-3-enenitrile, this involves the enantioselective addition of a cyanide group to a prochiral precursor, typically an aldehyde.
Catalytic asymmetric hydrocyanation is a powerful method for the synthesis of enantiomerically enriched cyanohydrins. This approach utilizes a chiral catalyst to control the facial selectivity of the nucleophilic attack of cyanide on a carbonyl group. The precursor to this compound would be (E)-5-hydroxypent-3-enal.
The reaction is generally mediated by metal-based or organocatalytic systems. Metal complexes, particularly those involving titanium, aluminum, and lanthanides, have been shown to be effective. researchgate.net For instance, a chiral ligand, often a derivative of a peptide or a salen-type molecule, coordinates to the metal center, creating a chiral environment that directs the incoming cyanide nucleophile to one face of the aldehyde.
Key research findings in this area, while not specific to this compound, demonstrate the potential of this methodology. The choice of catalyst, solvent, and cyanide source (e.g., HCN, trimethylsilyl (B98337) cyanide (TMSCN), or acetone (B3395972) cyanohydrin) can significantly influence both the yield and the enantioselectivity of the reaction. researchgate.netresearcher.life
Table 1: Examples of Catalytic Systems for Asymmetric Hydrocyanation of Aldehydes
| Catalyst System | Aldehyde Substrate | Enantiomeric Excess (ee) |
|---|---|---|
| Ti(OiPr)₄ / Chiral Ligand | Benzaldehyde | >90% |
| Vanadyl Complex | Various Aromatic Aldehydes | Up to 98% |
| Chiral Guanidine (Organocatalyst) | Aromatic & Aliphatic Aldehydes | 80-95% |
This table presents generalized data for the asymmetric hydrocyanation of aldehydes to illustrate the effectiveness of these catalytic systems. Specific results for (E)-5-hydroxypent-3-enal are not available in the reviewed literature.
Hydroxynitrile lyases (HNLs) are enzymes that catalyze the reversible addition of hydrogen cyanide to aldehydes or ketones. innosyn.com This biocatalytic approach is highly attractive due to its exceptional enantioselectivity, mild reaction conditions, and environmentally friendly nature. researcher.lifersc.orgresearchgate.net HNLs are classified based on their stereochemical preference, producing either (R)- or (S)-cyanohydrins. rsc.org
The synthesis of chiral this compound would involve the reaction of (E)-5-hydroxypent-3-enal with a cyanide source in the presence of an appropriate HNL. The choice of enzyme is critical for achieving high enantiomeric excess. For example, HNL from Prunus amygdalus (PaHNL) typically yields (R)-cyanohydrins, while HNL from Hevea brasiliensis (HbHNL) produces (S)-cyanohydrins. nii.ac.jp
Research has demonstrated the broad substrate scope of HNLs, including aliphatic and aromatic aldehydes. rsc.orgresearchgate.netacs.org The reaction is often performed in a two-phase system (e.g., water-organic solvent) to manage the concentration of the often-inhibitory aldehyde substrate. researchgate.net
Table 2: Representative Hydroxynitrile Lyases (HNLs) and Their Selectivity
| Enzyme Source | Stereochemical Preference | Typical Substrates | Typical Enantiomeric Excess (ee) |
|---|---|---|---|
| Prunus amygdalus (PaHNL) | (R)-selective | Aromatic Aldehydes | >99% |
| Hevea brasiliensis (HbHNL) | (S)-selective | Aromatic & Aliphatic Aldehydes | >95% |
| Manihot esculenta (MeHNL) | (S)-selective | Aliphatic Aldehydes | >98% |
This table showcases the general utility and high enantioselectivity of HNLs in the synthesis of chiral hydroxynitriles. researchgate.net The application to (E)-5-hydroxypent-3-enal would be expected to follow these trends.
Diastereoselective Control in Synthetic Pathways
Diastereoselective synthesis becomes relevant when a molecule contains multiple stereocenters. While this compound itself has only one stereocenter, its derivatives or more complex synthetic intermediates may have more. In such cases, controlling the relative configuration of these stereocenters is crucial.
Diastereoselective control is typically achieved by the influence of an existing chiral center on the formation of a new one. This can be accomplished through various strategies, such as using chiral auxiliaries, substrate-controlled reactions, or reagent-controlled reactions. nih.govnih.gov For instance, if a chiral auxiliary were attached to the precursor of this compound, it could direct the addition of the cyanide group to create a specific diastereomer. While specific examples for this compound are not documented, the principles of diastereoselective synthesis are fundamental in organic chemistry and would be applicable. rsc.orgaalto.fi
Deracemization and Chiral Resolution Techniques
When a racemic mixture of this compound is produced, deracemization or chiral resolution techniques can be employed to isolate a single enantiomer.
Chiral Resolution involves separating the enantiomers of a racemic mixture. This can be done by:
Classical Resolution: Reacting the racemic hydroxynitrile with a chiral resolving agent to form a pair of diastereomers, which can be separated by physical methods like crystallization, followed by the removal of the resolving agent.
Kinetic Resolution: Using a chiral catalyst or enzyme that reacts at a different rate with each enantiomer, allowing for the separation of the unreacted, enantiomerically enriched substrate from the product. Lipases, for example, are commonly used for the kinetic resolution of racemic alcohols via enantioselective acylation.
Deracemization is a more advanced technique that aims to convert a racemic mixture into a single, pure enantiomer, potentially achieving a theoretical yield of 100%. This can be accomplished through methods like dynamic kinetic resolution, where a kinetic resolution is coupled with in-situ racemization of the slower-reacting enantiomer. Thermodynamic deracemization processes, such as crystallization-induced deracemization, represent another innovative approach. chemrxiv.org
Computational and Theoretical Studies on 5 Hydroxypent 3 Enenitrile
Quantum Chemical Calculations for Mechanistic Insights
Quantum chemical calculations are a cornerstone of modern chemistry, providing invaluable insights into the electronic structure and reactivity of molecules. However, specific studies applying these methods to 5-Hydroxypent-3-enenitrile have not been reported.
Density Functional Theory (DFT) Studies of Reaction Pathways and Transition States
Density Functional Theory (DFT) is a powerful computational method used to investigate the geometry, electronic structure, and energy of molecules. It is particularly useful for mapping reaction pathways and identifying transition states, which are crucial for understanding reaction mechanisms and kinetics. A DFT study on this compound could, for instance, elucidate the mechanisms of its synthesis, decomposition, or its participation in various chemical reactions. Such a study would involve calculating the energies of reactants, products, and intermediates, as well as the transition state structures connecting them. The activation energies derived from these calculations would provide a quantitative measure of the reaction rates. However, no such studies specifically focused on this compound have been published to date.
Molecular Orbital Analysis and Electronic Structure Investigations
Molecular orbital (MO) theory provides a detailed picture of the distribution of electrons within a molecule. An analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), often referred to as the frontier orbitals, is fundamental to predicting a molecule's reactivity. The energy and shape of the HOMO are related to the molecule's ability to donate electrons, while the LUMO describes its electron-accepting capability. An investigation into the electronic structure of this compound would reveal the most likely sites for nucleophilic and electrophilic attack, offering predictions about its chemical behavior. At present, such a detailed molecular orbital analysis for this compound is not available in the scientific literature.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations are a computational tool used to study the physical movement of atoms and molecules over time. These simulations can provide a deep understanding of the conformational landscape of a molecule, revealing the different shapes it can adopt and the energetic barriers between these conformations. For this compound, MD simulations could identify its most stable conformers and how its shape changes in different environments, such as in various solvents. Furthermore, MD simulations are instrumental in studying intermolecular interactions, which govern the substance's physical properties like boiling point and solubility, as well as its interactions with other molecules. Regrettably, there are no published MD simulation studies specifically examining this compound.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Reactivity Prediction
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a molecule to its biological activity or chemical reactivity. These models are widely used in drug discovery and environmental science to predict the properties of new or untested compounds. To develop a QSAR model for the reactivity of this compound, one would need a dataset of structurally similar compounds with known reactivity data. By identifying key molecular descriptors that correlate with reactivity, a predictive model could be built. Such a model would be valuable for estimating the reactivity of other related unsaturated hydroxynitriles. As of now, no QSAR studies specifically targeting the reactivity of this compound have been documented.
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Reaction Monitoring
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 5-Hydroxypent-3-enenitrile. Both ¹H and ¹³C NMR would provide critical information regarding the connectivity of atoms and the chemical environment of each nucleus.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each unique proton environment. The chemical shifts (δ) are influenced by the electronic environment, with electronegative groups such as the hydroxyl and nitrile moieties causing a downfield shift. The protons on the double bond (vinylic protons) would appear in the range of 5.0-6.5 ppm, with their coupling constant (J-value) providing insight into the stereochemistry of the double bond (cis or trans). The protons on the carbon adjacent to the hydroxyl group would likely resonate between 3.5 and 4.5 ppm, while the protons alpha to the nitrile group would be expected in the 2.5-3.5 ppm region. The hydroxyl proton itself would appear as a broad singlet, the position of which is dependent on concentration and solvent.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule. libretexts.orglibretexts.orgsavemyexams.comchemguide.co.uk The carbon of the nitrile group is typically found in the downfield region of the spectrum, around 115-125 ppm. The sp² hybridized carbons of the alkene functional group would resonate in the range of 120-140 ppm. libretexts.orglibretexts.org The carbon atom bonded to the hydroxyl group would be deshielded and is expected to appear between 60 and 75 ppm. chemguide.co.uk The carbon alpha to the nitrile group would be found in the 20-30 ppm range.
Reaction Monitoring: NMR spectroscopy can also be employed to monitor the synthesis of this compound in real-time. By tracking the disappearance of reactant signals and the appearance of product signals, reaction kinetics and conversion can be determined without the need for sample isolation.
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |
| C1 (-CH₂OH) | ~60-70 | Attached to electronegative oxygen. |
| C2 (-CH=) | ~125-135 | sp² hybridized carbon of an alkene. |
| C3 (=CH-) | ~120-130 | sp² hybridized carbon of an alkene. |
| C4 (-CH₂CN) | ~20-30 | sp³ hybridized, adjacent to the nitrile group. |
| C5 (-C≡N) | ~117-125 | Carbon of the nitrile functional group. |
Mass Spectrometry (MS) Techniques for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound (C₅H₇NO), the exact mass would be a key piece of information to confirm its elemental composition.
Molecular Weight Determination: High-resolution mass spectrometry (HRMS) would provide the accurate mass of the molecular ion ([M]⁺), allowing for the unambiguous determination of the molecular formula. The nominal molecular weight of this compound is 97.12 g/mol .
Fragmentation Analysis: Electron ionization (EI) mass spectrometry would induce characteristic fragmentation of the molecule. The fragmentation pattern would be expected to show losses of stable neutral molecules such as water (H₂O) from the hydroxyl group, and hydrogen cyanide (HCN) from the nitrile group. Cleavage of the carbon-carbon bonds would also occur, leading to fragment ions that can be used to piece together the structure of the parent molecule. For instance, the loss of a hydroxyl radical (•OH) or a cyanomethyl radical (•CH₂CN) could be anticipated. A study on α-ketoglutarate cyanohydrin demonstrated fragmentation pathways relevant to cyanohydrin compounds. nih.gov
Interactive Data Table: Predicted Key Mass Spectrometry Fragments for this compound
| m/z | Proposed Fragment | Rationale |
| 97 | [C₅H₇NO]⁺ | Molecular Ion |
| 80 | [C₅H₆N]⁺ | Loss of •OH |
| 79 | [C₅H₅O]⁺ | Loss of H₂O |
| 70 | [C₄H₄O]⁺ | Loss of HCN |
| 57 | [C₃H₃O]⁺ | Cleavage and rearrangement |
| 41 | [C₂H₃N]⁺ | Fragment containing the nitrile group |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are characteristic of its functional groups.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. spectroscopyonline.com The C≡N stretching vibration of the nitrile group typically gives rise to a sharp, medium-intensity absorption band in the range of 2220-2260 cm⁻¹. spectroscopyonline.comnih.gov The C=C stretching vibration of the alkene would appear around 1640-1680 cm⁻¹. The C-O stretching vibration would be observed in the 1000-1250 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds. morressier.com Therefore, the C=C and C≡N stretching vibrations would be expected to produce strong signals in the Raman spectrum. morressier.comacs.org The nitrile stretching frequency is sensitive to its local environment, which can provide further structural insights. morressier.comresearchgate.net The symmetric stretching of the carbon-carbon double bond would also be a prominent feature. The O-H stretch, being a polar bond, would typically show a weak signal in the Raman spectrum.
Interactive Data Table: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| Hydroxyl (-OH) | O-H Stretch | 3200-3600 (broad) | Weak |
| Alkene (-C=C-) | C=C Stretch | 1640-1680 (medium) | Strong |
| Nitrile (-C≡N) | C≡N Stretch | 2220-2260 (sharp, medium) | Strong |
| C-H Stretch (sp²) | 3010-3100 | Medium | |
| C-H Stretch (sp³) | 2850-3000 | Medium | |
| C-O Stretch | 1000-1250 | Weak |
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Elucidation
The carbon atom bearing the hydroxyl group in this compound is a stereocenter, meaning the molecule can exist as a pair of enantiomers. Chiroptical spectroscopy, particularly Circular Dichroism (CD), is a powerful technique for determining the absolute configuration of chiral molecules. acs.orgchemtube3d.com
Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left- and right-circularly polarized light. A chiral molecule will exhibit a unique CD spectrum with positive and/or negative bands (Cotton effects) at the wavelengths of its chromophoric absorptions. For this compound, the n→π* transition of the nitrile group and the π→π* transition of the alkene could potentially give rise to CD signals. By comparing the experimentally measured CD spectrum to that predicted by theoretical calculations (e.g., time-dependent density functional theory), the absolute configuration (R or S) of a specific enantiomer can be determined. This technique is widely applied in the stereochemical analysis of chiral cyanohydrins. diva-portal.orgd-nb.infodiva-portal.org
Applications of 5 Hydroxypent 3 Enenitrile in Advanced Organic Synthesis
Role as a Versatile Building Block for Complex Molecules
The inherent chemical functionalities of 5-Hydroxypent-3-enenitrile, namely a hydroxyl group, a nitrile moiety, and a carbon-carbon double bond, render it an exceptionally versatile building block in the synthesis of complex organic molecules. The strategic positioning of these groups allows for a variety of selective chemical manipulations, providing access to a wide range of molecular scaffolds.
The γ-hydroxy-α,β-unsaturated nitrile structure is particularly amenable to chelation-controlled reactions. For instance, the hydroxyl group can coordinate to a metal center, directing the stereochemical outcome of subsequent reactions on the unsaturated system. This has been demonstrated in diastereoselective and enantiospecific syntheses of γ-substituted α,β-unsaturated nitriles using O-protected allylic cyanohydrins, which are structurally related to this compound. In these reactions, palladium or iridium catalysts facilitate nucleophilic allylic substitution with high levels of stereocontrol nih.gov. The choice of protecting group on the hydroxyl moiety and the specific catalyst system can influence the diastereoselectivity of the product nih.gov.
The bifunctional nature of this compound allows for sequential or one-pot transformations. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, while the hydroxyl group can be oxidized, protected, or used as a nucleophile. The double bond can undergo a variety of addition reactions, including hydrogenation, halogenation, and epoxidation. This rich reactivity profile makes this compound a valuable synthon for introducing multiple functionalities into a target molecule in a controlled manner.
| Reaction Type | Functional Group Transformation | Potential Product Class |
|---|---|---|
| Hydrolysis | -CN to -COOH or -CONH2 | Hydroxy acids, Hydroxy amides |
| Reduction | -CN to -CH2NH2 | Amino alcohols |
| Oxidation | -OH to -CHO or -COOH | Keto nitriles, Carboxy nitriles |
| Michael Addition | Addition to C=C | Substituted hydroxynitriles |
| Cyclization | Intramolecular reaction | Lactones, Lactams, Pyridines |
Precursor to Structurally Diverse Heterocyclic Compounds
Heterocyclic compounds are of paramount importance in medicinal chemistry and materials science. This compound serves as a valuable precursor for the synthesis of a variety of heterocyclic systems, owing to the strategic placement of its reactive functional groups which can participate in intramolecular cyclization reactions.
The synthesis of substituted pyridines, a key scaffold in many pharmaceuticals, can be envisioned starting from γ-hydroxy-α,β-unsaturated nitriles. The reaction pathway could involve an initial Michael addition to the double bond, followed by an intramolecular cyclization and subsequent aromatization. The hydroxyl and nitrile groups provide the necessary handles for ring closure and functional group manipulation to achieve the desired pyridine derivative.
Furthermore, the intramolecular reaction between the hydroxyl group and the nitrile moiety can lead to the formation of lactones after hydrolysis of the nitrile to a carboxylic acid. The stereochemistry of the hydroxyl group can direct the stereochemical outcome of the lactonization process, enabling the synthesis of stereochemically defined cyclic structures. The versatility of α,β-unsaturated nitriles as precursors to nitrogen-containing heterocycles like pyridines and pyrroles is well-documented, highlighting the potential of this compound in this area.
Key Intermediate in Multi-Step Convergent Synthesis
In convergent synthesis, complex molecules are assembled from several key fragments, which are synthesized independently and then coupled together. This approach is often more efficient than a linear synthesis for the construction of large and complex targets. This compound, with its multiple reactive sites, is an ideal candidate for a key intermediate in such synthetic strategies.
A synthetic plan could involve the initial elaboration of the this compound core by reacting at one of its functional groups, for example, by extending the carbon chain via the nitrile group or by attaching a side chain through the hydroxyl group. This modified fragment can then be coupled with another independently synthesized fragment. The remaining functional groups on the original this compound backbone can then be used for further transformations and to complete the synthesis of the target molecule. This strategy allows for the rapid assembly of molecular complexity and the generation of diverse analogues by varying the coupling partners.
Development of Novel Molecular Scaffolds and Functional Materials
The unique structural and electronic properties of molecules derived from this compound make them attractive candidates for the development of novel molecular scaffolds and functional materials. The presence of both a polar hydroxyl group and a nitrile group, which possesses a large dipole moment, can impart interesting self-assembly and material properties.
The ability of the nitrile group to undergo polymerization or to be incorporated into larger polymer backbones opens up possibilities for the creation of new functional polymers. For instance, the hydroxyl group could be used to attach the molecule to a surface or to another monomer unit, while the nitrile group could be modified to tune the electronic or optical properties of the resulting material. The development of materials from functionalized nitriles is an active area of research, with applications in areas such as electronics and energy storage. The α,β-unsaturated nature of this compound also allows for its participation in polymerization reactions, potentially leading to materials with unique cross-linked structures and properties.
Future Research Directions and Emerging Trends in Hydroxynitrile Chemistry
Development of Sustainable and Green Synthetic Methodologies
The chemical industry's shift towards sustainability is spurring the development of environmentally benign synthetic routes for hydroxynitriles. nih.gov A primary focus is the move away from traditional methods that often rely on highly toxic cyanide reagents. nih.gov Biocatalysis is emerging as a cornerstone of this green transition, offering processes that operate under mild conditions and align with the principles of Green Chemistry. nih.govmdpi.com
One of the most promising green approaches involves the use of aldoxime dehydratases. These enzymes facilitate the cyanide-free synthesis of nitriles from readily available aldoximes, which can be formed from aldehydes and hydroxylamine. nih.govmdpi.com This enzymatic dehydration occurs in aqueous media at ambient temperatures and pressures, presenting a stark contrast to harsher conventional methods. mdpi.com The potential application of this methodology to produce nitriles from biogenic resources, such as those derived from lignocellulose, further enhances its sustainability credentials. mdpi.com For the synthesis of 5-Hydroxypent-3-enenitrile, this could involve the enzymatic conversion of a corresponding aldoxime precursor derived from renewable feedstocks.
Another key area of research is the development of catalytic systems that avoid toxic reagents. For instance, methods for the direct conversion of benzylic and primary alkyl halides into nitriles using aqueous ammonia (B1221849) and a molecular iodine oxidant have been developed, completely avoiding toxic cyanating agents. organic-chemistry.org Similarly, protocols for the aerobic, catalytic synthesis of nitriles directly from alcohols and aqueous ammonia, mediated by catalysts like copper(I) iodide, are gaining traction. organic-chemistry.org
| Methodology | Key Features | Advantages | Challenges | Relevance to this compound |
|---|---|---|---|---|
| Traditional Cyanohydrin Formation | Addition of HCN to aldehydes/ketones. chemguide.co.uksavemyexams.com | Well-established, high yields. | Use of highly toxic HCN, potential for racemic mixtures. nih.gov | Conventional route requiring stringent safety protocols. |
| Aldoxime Dehydratase Biocatalysis | Enzymatic dehydration of aldoximes. mdpi.com | Cyanide-free, mild aqueous conditions, potential for high substrate loading. nih.govmdpi.com | Enzyme stability and substrate scope. | A promising green alternative using a bio-derived precursor. |
| Oxidative Conversion of Alcohols/Amines | Catalytic oxidation in the presence of ammonia. organic-chemistry.org | Avoids cyanide, uses readily available starting materials. | Catalyst efficiency and selectivity. | Potential sustainable route from an alcohol precursor. |
Expanding the Scope of Chemo-Enzymatic Approaches and Enzyme Engineering
Chemo-enzymatic synthesis, which integrates the precision of enzymatic reactions with the versatility of chemical transformations, is a powerful strategy for producing complex chiral molecules like hydroxynitriles. nih.govscispace.com Hydroxynitrile lyases (HNLs) are central to this approach, as they catalyze the asymmetric addition of hydrogen cyanide to aldehydes and ketones, yielding enantiomerically pure cyanohydrins. acs.orgtees.ac.ukresearchgate.netrsc.org These chiral cyanohydrins are valuable building blocks for a wide range of pharmaceuticals and fine chemicals. tees.ac.ukresearchgate.net
The future of chemo-enzymatic synthesis lies in enzyme engineering. Techniques such as directed evolution and rational protein design are being employed to tailor HNLs for specific applications. acs.orgnih.gov Engineering efforts aim to enhance enzyme stability, improve catalytic efficiency, and, crucially, broaden the substrate scope to accept non-natural aldehydes and ketones. tees.ac.ukresearchgate.net For this compound, this would involve engineering an HNL that can efficiently catalyze the addition of cyanide to the corresponding aldehyde precursor with high stereoselectivity.
Furthermore, enzyme engineering can be used to introduce novel catalytic activities. Researchers have successfully engineered HNLs to exhibit promiscuous retro-nitroaldolase activity, a synthetically important transformation for producing enantiopure β-nitroalcohols. nih.govbohrium.com In one study, specific mutations in the binding site of Arabidopsis thaliana HNL significantly increased its selectivity for the retro-nitroaldol reaction over its natural cyanogenesis activity. bohrium.com Computational design has even been used to convert a hydroxynitrile lyase into an efficient esterase by making targeted mutations to its active site. nih.gov This highlights the potential to create bespoke enzymes for novel transformations of this compound and its derivatives.
| Strategy | Description | Goal | Example |
|---|---|---|---|
| Directed Evolution | Iterative rounds of random mutagenesis and screening. | Improve stability, activity, and enantioselectivity. acs.org | Development of HNL variants with enhanced performance in organic solvents. researchgate.net |
| Rational Design | Site-directed mutagenesis based on structural and mechanistic knowledge. acs.org | Alter substrate specificity or introduce new catalytic functions. | Mutating active site residues in Arabidopsis thaliana HNL to enhance promiscuous retro-nitroaldolase activity. nih.govbohrium.com |
| Computational Design | Bioinformatics-based prediction of beneficial mutations. | Engineer novel enzyme functions. | Converting a hydroxynitrile lyase from the rubber tree into an efficient esterase. nih.gov |
Integration with Flow Chemistry and Automated Synthesis Platforms
Flow chemistry, or continuous-flow processing, offers significant advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, and greater scalability. acs.orgbohrium.com The integration of hydroxynitrile synthesis into automated flow platforms is a major emerging trend.
Researchers have developed continuous-flow protocols for the preparation of various nitriles. One such method involves the acid-nitrile exchange reaction between a carboxylic acid and acetonitrile (B52724) under high-temperature and high-pressure conditions, eliminating the need for a catalyst. acs.orgnih.govacs.org Another approach demonstrates a cyanide-free synthesis of aryl nitriles in a continuous flow process with a residence time of just 1.5 minutes. rsc.org The catalytic oxidative dehydrogenation of amines to produce nitriles has also been successfully implemented in continuous flow systems, using air as the oxidant. dtu.dk
The application of these principles to this compound could involve a multi-step continuous process. An automated platform could integrate the synthesis of the aldehyde precursor, followed by an enzymatic hydrocyanation step in a packed-bed reactor containing an immobilized HNL, and subsequent purification steps. This would allow for a streamlined, efficient, and safer production process.
Computational Design and Discovery of Novel Transformations and Derivatives
Computational chemistry is becoming an indispensable tool for accelerating the discovery and development of new molecules and reactions. In the context of this compound, computational approaches can be used to design novel derivatives with desired properties and to discover new synthetic transformations.
Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful in silico technique used to correlate the structural or physicochemical properties of a series of compounds with their biological activity. jmaterenvironsci.commdpi.comnih.gov By developing QSAR models, researchers can predict the activity of newly designed derivatives before they are synthesized, significantly reducing the time and cost associated with drug discovery and materials development. mdpi.comnih.gov For example, a QSAR model for this compound derivatives could predict their potential as antioxidant or antimicrobial agents, guiding the synthesis of the most promising candidates. nih.govnih.gov These models are built by calculating molecular descriptors (e.g., electronic, steric, and lipophilic properties) and using statistical methods like Multiple Linear Regression (MLR) to establish a predictive relationship. jmaterenvironsci.comnih.gov
Beyond predicting activity, computational tools are used to discover and optimize reactions. In silico prediction can help tailor chromatographic conditions and identify potential metabolites in biotransformation studies, streamlining experimental workflows. researchgate.net As previously mentioned, computational methods are also instrumental in enzyme engineering, allowing for the rational design of new biocatalysts with tailored properties for the synthesis and transformation of hydroxynitriles. nih.gov
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-Hydroxypent-3-enenitrile, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves catalytic hydration of pent-3-enenitrile derivatives or selective oxidation of allylic alcohols. Reaction parameters such as temperature, solvent polarity, and catalyst choice (e.g., transition-metal catalysts) significantly affect regioselectivity and byproduct formation. For example, aqueous acidic conditions may favor hydroxylation but risk nitrile hydrolysis. Safety protocols for handling nitriles (e.g., proper ventilation, PPE) must be prioritized due to toxicity risks . Yield optimization requires GC-MS or HPLC monitoring to track intermediates .
Q. How is this compound characterized using spectroscopic and chromatographic techniques?
- Methodological Answer :
- NMR : H and C NMR identify the hydroxyl (-OH) and nitrile (-CN) groups, with chemical shifts influenced by conjugation (e.g., deshielding of the α-carbon to -CN at ~2.5 ppm in H NMR).
- IR : Strong absorption bands at ~2250 cm (C≡N stretch) and ~3300 cm (-OH stretch) confirm functional groups.
- Chromatography : Reverse-phase HPLC with UV detection (210–220 nm) assesses purity, while GC-MS with electron ionization fragments the molecule for structural validation. Reference spectral data from NIST Chemistry WebBook ensure accuracy .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Ventilation : Use fume hoods to prevent inhalation exposure; nitriles can release toxic HCN vapors under decomposition.
- PPE : Nitrile gloves, lab coats, and eye protection are mandatory.
- First Aid : Immediate skin decontamination with soap/water, eye rinsing for ≥15 minutes, and medical consultation for ingestion/inhalation .
Advanced Research Questions
Q. How can computational modeling resolve stereoelectronic effects in this compound’s reactivity?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model hyperconjugation between the hydroxyl and nitrile groups. Frontier Molecular Orbital (FMO) analysis predicts nucleophilic/electrophilic sites, guiding experimental design for functionalization. Solvent effects are incorporated via PCM models to simulate reaction environments. Validation involves comparing computed IR/NMR spectra with experimental data .
Q. What strategies address contradictions in reported kinetic data for this compound’s acid-catalyzed hydrolysis?
- Methodological Answer : Discrepancies often arise from varying solvent compositions (e.g., water content in THF) or unaccounted side reactions. Systematic replication under controlled conditions (buffered pH, inert atmosphere) isolates variables. Arrhenius plots and Eyring equation analysis differentiate thermodynamic vs. kinetic control. Meta-analyses of published datasets using tools like Python’s SciPy identify outliers and normalize experimental biases .
Q. How can SHELX software improve crystallographic refinement of this compound derivatives?
- Methodological Answer : SHELXL refines crystal structures by minimizing R-factors via least-squares optimization. For disordered nitrile/hydroxyl moieties, PART instructions partition occupancy. Twinning detection (Hooft parameter) resolves overlapping reflections. High-resolution data (>1.0 Å) enable anisotropic displacement parameter refinement. Cross-validation with PLATON checks for missed symmetry .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
